molecular formula C18H20O4 B1376621 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423024-52-5

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

Cat. No. B1376621
CAS RN: 1423024-52-5
M. Wt: 300.3 g/mol
InChI Key: GCTLDDCFPJNPJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or esters, which are valuable building blocks in organic synthesis . For instance, 3-Benzyloxyphenylboronic acid is used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation.

Scientific Research Applications

Synthesis and Antitumor Activities

  • A study by Aboelmagd et al. (2021) involved synthesizing metal complexes derived from compounds including 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid. These were tested for anti-tumor activities, particularly as potential CDK8 kinase inhibitors, showing significant inhibitory actions on human colorectal carcinoma cells while being non-inhibitory towards normal cells (Aboelmagd et al., 2021).

Novel Synthesis Methods

  • Milling et al. (2009) reported on the synthesis and structure of compounds including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, highlighting the potential for these compounds in recognizing and forming complementary dimer hydrogen bonds (Milling et al., 2009).

Potential HDAC Inhibitors

  • El-Rayes et al. (2019) conducted a study where compounds based on the structure of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their antiproliferative activity. This research was aimed at exploring their potential as histone deacetylase (HDAC) inhibitors in cancer treatment (El-Rayes et al., 2019).

Development of Bio-Based Materials

  • Research by Trejo-Machin et al. (2017) explored the use of a similar compound, 3-(4-Hydroxyphenyl)propanoic acid, in creating bio-based benzoxazine materials. This study highlights the potential of these compounds in developing sustainable alternatives for various applications in materials science (Trejo-Machin et al., 2017).

Antimicrobial Activities

  • A study by Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, displaying significant antimicrobial activity against various bacterial and fungal strains (Mickevičienė et al., 2015).

Other Applications

  • Studies by Crich et al. (2007) and others have explored different synthetic methods and applications of compounds related to 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid in various fields like organic synthesis, material science, and chemical engineering (Crich et al., 2007).

properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTLDDCFPJNPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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